molecular formula C21H16N6O3 B14106385 N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14106385
M. Wt: 400.4 g/mol
InChI Key: JEPPKQBPYGLTOC-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a combination of oxazole, naphthalene, pyrazole, and triazine rings, making it a unique and potentially useful molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:

    Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Naphthalene derivatives: These are often synthesized through Friedel-Crafts acylation or alkylation reactions.

    Pyrazole and triazine rings: These can be synthesized through condensation reactions involving hydrazines and nitriles or amidines.

Industrial Production Methods

Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. Catalysts and solvents play a crucial role in optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to active sites and preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
  • N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(benzyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Uniqueness

The uniqueness of N-(5-methyl-1,2-oxazol-3-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide lies in its specific combination of ring systems, which may confer unique chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C21H16N6O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C21H16N6O3/c1-13-9-19(25-30-13)23-20(28)11-26-21(29)18-10-17(24-27(18)12-22-26)16-8-4-6-14-5-2-3-7-15(14)16/h2-10,12H,11H2,1H3,(H,23,25,28)

InChI Key

JEPPKQBPYGLTOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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